![molecular formula C25H30N2O6 B1242716 beta-Funaltrexamine CAS No. 72782-05-9](/img/structure/B1242716.png)
beta-Funaltrexamine
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Overview
Description
Beta-Funaltrexamine is a morphinane alkaloid.
Scientific Research Applications
1. Role in Alcohol Intake and Dependence
Beta-funaltrexamine (beta-FNA) has shown promise in reducing alcohol intake. In rats bred for high alcohol drinking, beta-FNA decreased alcohol intake in a dose-dependent manner without affecting water intake, suggesting its potential as a pharmacotherapeutic agent for treating alcohol dependence (Krishnan-Sarin et al., 1998).
2. Antinociceptive Actions and Opioid Receptor Interactions
Beta-FNA displays antinociceptive actions mediated by kappa receptor interaction, while also serving as a selective long-lasting antagonist of mu-mediated effects. This dual action makes beta-FNA valuable in studying multiple opioid receptor functions (Ward, Portoghese, & Takemori, 1982).
3. Selective Blockade of Mu-Opioid Receptors
Beta-FNA demonstrates selectivity in blocking mu-mediated agonist effects in mouse vas deferens preparation, providing insight into the differentiation of multiple opioid receptors (Ward, Portoghese, & Takemori, 1982).
4. Radioligand for Mu-Opioid Receptor
Beta-FNA's unique properties as an irreversible antagonist for the mu-opioid receptor make it useful as a radioligand, synthesized and characterized for research purposes (Filer & Seguin, 2013).
5. Effects on Morphine-Like Discriminative Effects
Beta-FNA has been used to study the discriminative effects of morphine-like drugs, revealing insights into the receptor reserve and population differences between various opioids (Holtzman, 1997).
properties
CAS RN |
72782-05-9 |
---|---|
Product Name |
beta-Funaltrexamine |
Molecular Formula |
C25H30N2O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C25H30N2O6/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29)/b7-6+/t16-,18-,23+,24+,25-/m1/s1 |
InChI Key |
PQKHESYTSKMWFP-WZJCLRDWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O |
SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
synonyms |
eta-FNA beta-funaltrexamine beta-funaltrexamine monohydrochloride, (E)-isomer naltrexone fumarate methyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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